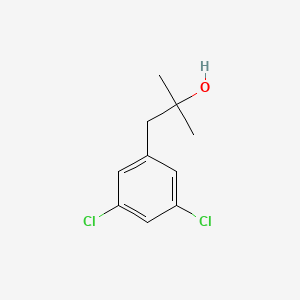
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a pyridine ring, an azetidine ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual components, such as the pyridine, azetidine, and thiophene rings, followed by their assembly into the final compound. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the pyridin-3-yloxy group.
Cyclization reactions: to form the azetidine ring.
Coupling reactions: to attach the thiophen-3-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Wirkmechanismus
The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone include:
- (2-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-2-yl)methanone
- (3-(Pyridin-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone
- (3-(Pyridin-3-yloxy)azetidin-1-yl)(furan-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(10-3-5-18-9-10)15-7-12(8-15)17-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCREMSEBLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2702876.png)

![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)
![3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2702884.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)

![2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2702889.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)

amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)

![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)
